molecular formula C12H18ClN B2834914 4,4-Dimethyl-2,3-dihydro-1H-naphthalen-2-amine;hydrochloride CAS No. 23204-05-9

4,4-Dimethyl-2,3-dihydro-1H-naphthalen-2-amine;hydrochloride

Cat. No.: B2834914
CAS No.: 23204-05-9
M. Wt: 211.73
InChI Key: CONACYDWBASHDH-UHFFFAOYSA-N
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Description

4,4-Dimethyl-2,3-dihydro-1H-naphthalen-2-amine;hydrochloride is a chemical compound with a complex structure that includes a naphthalene ring system. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.

Mechanism of Action

Target of Action

Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It’s worth noting that compounds with similar structures have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest a complex interaction with biological targets that leads to a variety of changes in cellular function.

Biochemical Pathways

Given the wide range of biological activities associated with similar compounds , it can be inferred that this compound may influence multiple biochemical pathways, leading to diverse downstream effects.

Result of Action

The diverse biological activities associated with similar compounds suggest that this compound may have a broad range of molecular and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-2,3-dihydro-1H-naphthalen-2-amine;hydrochloride typically involves multiple steps. One common method includes the Claisen condensation reaction of 1-(6-(dimethylamino)naphthalen-2-yl)ethan-1-one with ethyl acetate or ethyl trifluoroacetate . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions under controlled conditions. The use of advanced purification techniques such as flash silica gel column chromatography is common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-2,3-dihydro-1H-naphthalen-2-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include diethylaminosulfur trifluoride (DAST) for fluorination , and methanesulfonic acid for Fischer indole synthesis . The reaction conditions vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the use of DAST can yield fluoro derivatives .

Scientific Research Applications

4,4-Dimethyl-2,3-dihydro-1H-naphthalen-2-amine;hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4-Dimethyl-2,3-dihydro-1H-naphthalen-2-amine;hydrochloride is unique due to its specific naphthalene ring structure and the presence of dimethyl groups. This structural uniqueness allows it to participate in specific chemical reactions and makes it valuable in various research and industrial applications.

Properties

IUPAC Name

4,4-dimethyl-2,3-dihydro-1H-naphthalen-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N.ClH/c1-12(2)8-10(13)7-9-5-3-4-6-11(9)12;/h3-6,10H,7-8,13H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CONACYDWBASHDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC2=CC=CC=C21)N)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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